molecular formula C10H7BrO B086049 2-(4-Bromophenyl)furan CAS No. 14297-34-8

2-(4-Bromophenyl)furan

Cat. No.: B086049
CAS No.: 14297-34-8
M. Wt: 223.07 g/mol
InChI Key: FBIKSVALROQWIY-UHFFFAOYSA-N
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Description

Tritylolmesartan Medoxomil is a chemical compound known for its role as a metabolite of Olmesartan Medoxomil, which is an angiotensin II type 1 (AT1) receptor antagonist. This compound is primarily used in the treatment of hypertension due to its ability to block the effects of angiotensin II, a hormone that causes blood vessels to constrict.

Scientific Research Applications

Chemistry

In chemistry, Tritylolmesartan Medoxomil is used as a reference compound in analytical studies to understand its physicochemical properties and behavior under various conditions .

Biology

In biological research, this compound is studied for its interactions with biological molecules, such as enzymes and receptors. It helps in understanding the molecular mechanisms of hypertension and the role of angiotensin II in cardiovascular diseases.

Medicine

Medically, Tritylolmesartan Medoxomil is significant due to its antihypertensive properties. It is used in the development of new therapeutic agents targeting the renin-angiotensin system.

Industry

In the pharmaceutical industry, this compound is crucial for the synthesis of Olmesartan Medoxomil and its derivatives. It is also used in quality control processes to ensure the purity and efficacy of antihypertensive drugs .

Safety and Hazards

“2-(4-Bromophenyl)furan” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Tritylolmesartan Medoxomil exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This inhibition prevents angiotensin II from binding to these receptors, leading to vasodilation and reduced blood pressure. The molecular targets include the AT1 receptors located on the surface of vascular smooth muscle cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tritylolmesartan Medoxomil involves multiple steps. One common method starts with the reaction of 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester with potassium carbonate in acetone. This mixture is then reacted with 5-[4’-(bromomethyl)[1,1’-biphenyl]-2-yl]-2-(triphenylmethyl)-1H-tetrazole and tetrabutylammonium bromide at 50-55°C for 15 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated to yield the intermediate product .

In the next step, the intermediate is reacted with (4-bromoethyl)-5-methyloxolan-2-one in the presence of potassium carbonate and iodine at 50-55°C. The reaction mixture is then cooled, filtered, and the solvent is evaporated to obtain the final product, Tritylolmesartan Medoxomil .

Industrial Production Methods

Industrial production of Tritylolmesartan Medoxomil follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tritylolmesartan Medoxomil undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert Tritylolmesartan Medoxomil into its reduced forms.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Comparison with Similar Compounds

Similar Compounds

    Olmesartan Medoxomil: The parent compound, also an AT1 receptor antagonist.

    Losartan: Another AT1 receptor blocker used in hypertension treatment.

    Valsartan: Similar to Olmesartan, used for managing high blood pressure and heart failure.

Uniqueness

Tritylolmesartan Medoxomil is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other AT1 receptor antagonists. Its trityl group provides additional stability, making it a valuable intermediate in the synthesis of Olmesartan Medoxomil.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-(4-bromophenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIKSVALROQWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460912
Record name 2-(4-bromophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14297-34-8
Record name 2-(4-Bromophenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14297-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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